molecular formula C12H20F2N2O3S B6949835 N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

Cat. No.: B6949835
M. Wt: 310.36 g/mol
InChI Key: RXCOEQMPIXQSII-UHFFFAOYSA-N
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Description

N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclohexyl ring, along with a thiazolidine ring that contains a carboxamide group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O3S/c1-16-7-6-10(20(16,18)19)12(17)15-9-4-2-8(3-5-9)11(13)14/h8-11H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOEQMPIXQSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(S1(=O)=O)C(=O)NC2CCC(CC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a difluoromethyl substituent. This can be achieved through difluoromethylation reactions, which are well-documented for their ability to introduce difluoromethyl groups into organic molecules

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of modified compounds .

Scientific Research Applications

N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the thiazolidine ring may interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted cyclohexyl derivatives and thiazolidine-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity .

Uniqueness

N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is unique due to its specific combination of functional groups and structural features.

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